Cas no 97509-75-6 (3-fluoropyridine-2-carbonitrile)

3-fluoropyridine-2-carbonitrile structure
97509-75-6 structure
Product Name:3-fluoropyridine-2-carbonitrile
CAS番号:97509-75-6
MF:C6H3FN2
メガワット:122.09982419014
MDL:MFCD06797501
CID:61900
PubChem ID:7060408
Update Time:2023-11-20

3-fluoropyridine-2-carbonitrile 化学的及び物理的性質

名前と識別子

    • 3-Fluoropicolinonitrile
    • 3-FLUORO-2-PYRIDINECARBONITRILE
    • 3-Fluoropyridine-2-carbonitrile
    • 2-CYANO-3-FLUOROPYRIDINE,3-FLUORO-2-PYRIDINECARBONITRILE
    • 2-Cyano-3-fluoropyridine
    • 2-Hydroxy-4-Methylpyridine
    • N-tert-Butyl-alpha-phenylnitrone
    • 3-fluoro-2-cyanopyridine
    • 2-Pyridinecarbonitrile, 3-fluoro-
    • 3-fluoro-pyridine-2-carbonitrile
    • 3-Fluoro-2-pyridinenitrile
    • fluorocyanopyridine
    • PubChem16434
    • 2-cyano-3-fluoro-pyridine
    • 2-Cyano-3-fluoro pyridine
    • 2-Pyridinecarbonitrile,3-fluoro-
    • VZFPSCNTFBJZHB-UHFFFAOYSA-N
    • 3-fluoranylpyridine-2-carbonitrile
    • ABBYPHARMA A
    • 3-Fluoro-2-pyridinecarbonitrile (ACI)
    • 3-fluoropyridine-2-carbonitrile
    • MDL: MFCD06797501
    • インチ: 1S/C6H3FN2/c7-5-2-1-3-9-6(5)4-8/h1-3H
    • InChIKey: VZFPSCNTFBJZHB-UHFFFAOYSA-N
    • ほほえんだ: N#CC1C(F)=CC=CN=1

計算された属性

  • せいみつぶんしりょう: 122.02800
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 137
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 36.7
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 1

じっけんとくせい

  • 色と性状: ベージュ低融点固体
  • ゆうかいてん: 27-32 °C
  • フラッシュポイント: 華氏度:219.2°F
    摂氏度:104°C
  • PSA: 36.68000
  • LogP: 1.09238
  • ようかいせい: 未確定

3-fluoropyridine-2-carbonitrile セキュリティ情報

3-fluoropyridine-2-carbonitrile 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関コード:

    2933399090

    概要:

    2933399090。他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

3-fluoropyridine-2-carbonitrile 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
F848494-250mg
3-Fluoropicolinonitrile
97509-75-6 98%
250mg
¥62.10 2022-01-10
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB07131-500g
3-fluoropyridine-2-carbonitrile
97509-75-6 95%
500g
$600 2023-09-07
Matrix Scientific
032556-1g
2-Cyano-3-fluoropyridine, 98%
97509-75-6 98%
1g
$10.00 2023-09-09
Matrix Scientific
032556-5g
2-Cyano-3-fluoropyridine, 98%
97509-75-6 98%
5g
$29.00 2023-09-09
Matrix Scientific
032556-25g
2-Cyano-3-fluoropyridine, 98%
97509-75-6 98%
25g
$99.00 2023-09-09
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
697109-1G
3-fluoropyridine-2-carbonitrile
97509-75-6 96%
1G
¥271 2022-02-24
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
697109-5G
3-fluoropyridine-2-carbonitrile
97509-75-6
5g
¥841.77 2023-11-28
TRC
F621220-1g
3-Fluoropicolinonitrile
97509-75-6
1g
$ 52.00 2023-09-07
TRC
F621220-5g
3-Fluoropicolinonitrile
97509-75-6
5g
$ 69.00 2023-09-07
TRC
F621220-25g
3-Fluoropicolinonitrile
97509-75-6
25g
$ 259.00 2023-09-07

3-fluoropyridine-2-carbonitrile 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Trifluoroacetic anhydride Solvents: Tetrahydrofuran ;  40 min, < 25 °C; 10 min, 25 °C
リファレンス
Development of a Scaleable Synthesis of a 3-Aminopyrazinone Acetamide Thrombin Inhibitor
Ashwood, Michael S.; Alabaster, Ramon J.; Cottrell, Ian F.; Cowden, Cameron J.; Davies, Antony J.; et al, Organic Process Research & Development, 2004, 8(2), 192-200

合成方法 2

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Acetonitrile ;  6.5 h, reflux
リファレンス
Preparation of azolylmethylaminotetrahydroquinolines and related compounds as chemokine receptor binding agents.
, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Acetonitrile ;  overnight, rt → reflux; reflux → rt
リファレンス
Preparation of 6-substituted 2,3,4,5-tetrahydro-1H-benzo[d]azepines as 5-HT2c receptor agonists
, World Intellectual Property Organization, , ,

合成方法 4

はんのうじょうけん
1.1 Reagents: tert-Butyl peroxide ,  Potassium iodide Catalysts: Cupric acetate Solvents: Dimethylformamide ;  24 h, 135 °C
リファレンス
Copper-catalyzed cyanation of heterocycle C-H bonds with ethyl(ethoxymethylene)cyanoacetate as a cyanating agent and its mechanism
Li, Ze-lin; Sun, Kang-kang; Cai, Chun, Organic Chemistry Frontiers, 2018, 5(11), 1848-1853

合成方法 5

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Dimethylformamide ,  Tetrahydrofuran ;  30 min, 23 °C
1.2 Reagents: Sodium chloride Solvents: Water ;  23 °C
リファレンス
Tetrabutylammonium salt induced denitration of nitropyridines: synthesis of fluoro-, hydroxy-, and methoxypyridines
Kuduk, Scott D.; DiPardo, Robert M.; Bock, Mark G., Organic Letters, 2005, 7(4), 577-579

合成方法 6

はんのうじょうけん
1.1 Reagents: Lithium tert-butoxide ,  Iodine Catalysts: 1,10-Phenanthroline ,  Cuprous cyanide Solvents: 1,4-Dioxane ;  12 h, 100 °C
リファレンス
Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds
Do, Hien-Quang; Daugulis, Olafs, Organic Letters, 2010, 12(11), 2517-2519

合成方法 7

はんのうじょうけん
1.1 Reagents: Potassium fluoride Solvents: N-Methyl-2-pyrrolidone ;  18 h, reflux
リファレンス
Preparation of 3-(2-pyridyl)-5-phenyl substituted 1,2,4-oxadiazoles, 1,2-oxazoles and 1,2,4-triazoles as metabotropic glutamate receptor antagonists
, World Intellectual Property Organization, , ,

合成方法 8

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  rt → 5 °C
1.2 Reagents: Trifluoroacetic anhydride Solvents: Tetrahydrofuran ;  30 min, 0 - 5 °C; 2.5 h, 5 - 10 °C
1.3 Reagents: Sodium carbonate Solvents: Water ;  5 - 10 °C
リファレンス
Process for the preparation of pyrazinone thrombin inhibitor and its intermediates
, United States, , ,

合成方法 9

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  rt; 10 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
リファレンス
Pyrrolotriazine aniline compounds useful as kinase inhibitors, particularly p38 kinases, and their preparation, pharmaceutical compositions, and use as antiinflammatory agents
, World Intellectual Property Organization, , ,

合成方法 10

はんのうじょうけん
1.1 Reagents: Sodium trifluoromethanesulfonate ,  (1-Chloroethylidene)azanyl methanesulfonate Solvents: Acetonitrile ;  1 - 8 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Dimethylformamide ;  1 h, rt
リファレンス
A Bifunctional Reagent Designed for the Mild, Nucleophilic Functionalization of Pyridines
Fier, Patrick S., Journal of the American Chemical Society, 2017, 139(28), 9499-9502

合成方法 11

はんのうじょうけん
1.1 Reagents: Chlorotrimethylsilane ,  Triethylamine Solvents: Dimethylformamide ;  rt → 80 °C; 48 h, 80 °C; overnight, 80 °C → rt
リファレンス
Preparation of 3-fluoro-2-pyridylmethyl-3-(2,2-difluoro-2-(2-pyridyl)ethylamino)-6-chloropyrazi-2-one-1-acetamide and related compounds
, World Intellectual Property Organization, , ,

合成方法 12

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Acetonitrile ;  overnight, reflux
リファレンス
Preparation of fused succinimides as modulators of nuclear hormone receptor function
, United States, , ,

合成方法 13

はんのうじょうけん
1.1 Reagents: Potassium fluoride Solvents: N-Methyl-2-pyrrolidone ;  18 h, reflux
リファレンス
Heteropolycyclic compounds, particularly pyridyl- and phenyl-substituted 1,2,4-oxadiazoles and analogs, and their use as metabotropic glutamate receptor antagonists for inhibiting neuronal damage
, United States, , ,

合成方法 14

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Acetonitrile ;  overnight, reflux
リファレンス
Preparation of substituted arylamine derivatives, particularly 2-aminonicotinamides, as antitumor agents
, United States, , ,

合成方法 15

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  16 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
Preparation of phenylglycinamide and pyridylglycinamide derivatives useful as anticoagulants
, World Intellectual Property Organization, , ,

合成方法 16

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Acetonitrile ;  overnight, reflux
リファレンス
Preparation of 2-aminopyridine-3-carboxamides as remedies for angiogenesis mediated diseases
, United States, , ,

合成方法 17

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Acetonitrile ;  overnight, reflux
リファレンス
Preparation of amino heteroaryl amides for use in pharmaceutical compositions for the treatment of angiogenesis mediated diseases such as cancer
, United States, , ,

合成方法 18

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Acetonitrile ;  overnight, reflux
リファレンス
Preparation of substituted arylamine derivatives as antitumor agents
, United States, , ,

3-fluoropyridine-2-carbonitrile Raw materials

3-fluoropyridine-2-carbonitrile Preparation Products

3-fluoropyridine-2-carbonitrile サプライヤー

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:97509-75-6)2-Cyano-3-fluoropyridine
注文番号:sfd4127
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:33
価格 ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:97509-75-6)3-fluoropyridine-2-carbonitrile
注文番号:A959042
在庫ステータス:in Stock
はかる:500g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 16:09
価格 ($):571.0
Email:sales@amadischem.com
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:97509-75-6)2-Cyano-3-fluoropyridine
sfd4127
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Email
Amadis Chemical Company Limited
(CAS:97509-75-6)3-fluoropyridine-2-carbonitrile
A959042
清らかである:99%
はかる:500g
価格 ($):571.0
Email